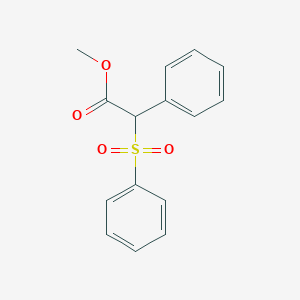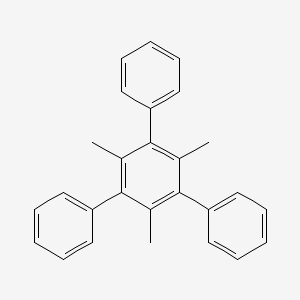
1,3,5-trimethyl-2,4,6-triphenylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-trimethyl-2,4,6-triphenylbenzene is an organic compound with the molecular formula C27H24. It is a derivative of benzene, where three methyl groups and three phenyl groups are substituted at the 1, 3, and 5 positions. This compound is known for its unique structural properties and is often used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3,5-trimethyl-2,4,6-triphenylbenzene can be synthesized through a multi-step process involving the alkylation of benzene derivatives. One common method involves the use of mesitylene (1,3,5-trimethylbenzene) as a starting material. The reaction typically requires an acid catalyst and proceeds through a series of Friedel-Crafts alkylation reactions. The reaction conditions often include elevated temperatures and the presence of a solvent such as dichloromethane.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may also include steps for the purification and isolation of the final product, such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1,3,5-trimethyl-2,4,6-triphenylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents on the benzene ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones or carboxylic acids.
Reduction: Reduced aromatic compounds.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
1,3,5-trimethyl-2,4,6-triphenylbenzene is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and as a model compound for studying aromatic substitution reactions.
Biology: In the study of enzyme-catalyzed reactions involving aromatic compounds.
Medicine: As a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: In the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to oxidation.
Mecanismo De Acción
The mechanism of action of 1,3,5-trimethyl-2,4,6-triphenylbenzene involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules, influencing its reactivity and binding properties. Additionally, the presence of methyl and phenyl groups can affect the compound’s electronic distribution, further modulating its chemical behavior.
Comparación Con Compuestos Similares
1,3,5-trimethylbenzene: A simpler derivative with only three methyl groups.
1,3,5-triphenylbenzene: A derivative with three phenyl groups but no methyl groups.
2,4,6-trimethyl-1,3,5-triazine: A triazine derivative with similar substitution patterns.
Uniqueness: 1,3,5-trimethyl-2,4,6-triphenylbenzene is unique due to the combination of both methyl and phenyl groups, which imparts distinct chemical and physical properties. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
6231-26-1 |
|---|---|
Fórmula molecular |
C27H24 |
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
1,3,5-trimethyl-2,4,6-triphenylbenzene |
InChI |
InChI=1S/C27H24/c1-19-25(22-13-7-4-8-14-22)20(2)27(24-17-11-6-12-18-24)21(3)26(19)23-15-9-5-10-16-23/h4-18H,1-3H3 |
Clave InChI |
GKQRQNOTEXIQHD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1C2=CC=CC=C2)C)C3=CC=CC=C3)C)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


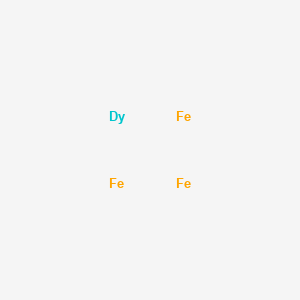
![(1S,2R,7S,10R,11S,14S)-7-hydroxy-10,14-dimethyl-16-azahexacyclo[12.11.0.02,11.05,10.015,24.017,22]pentacosa-4,15,17,19,21,23-hexaene-23-carboxylic acid](/img/structure/B14725385.png)
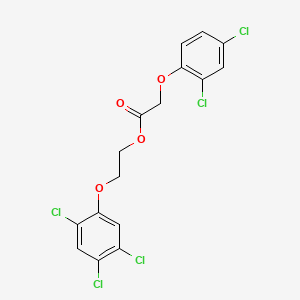


![3-{[Bis(2-hydroxyethyl)amino]methyl}-5-tert-butylbiphenyl-2-ol](/img/structure/B14725412.png)
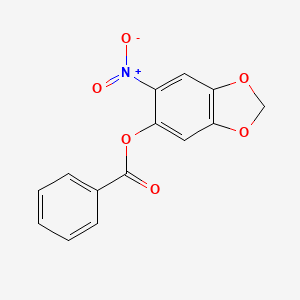
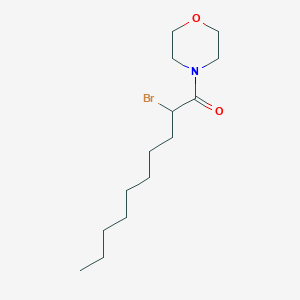
![1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea](/img/structure/B14725443.png)




